
4-Methyl-3-(trifluoromethyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(trifluoromethyl)benzimidamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a small molecule that is commonly used as a tool compound in the study of various biological processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzimidamide involves the inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair and is activated in response to DNA damage. 4-Methyl-3-(trifluoromethyl)benzimidamide binds to the active site of PARP and prevents it from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-3-(trifluoromethyl)benzimidamide are primarily related to its inhibition of PARP activity. This leads to an accumulation of DNA damage, which can ultimately result in cell death. 4-Methyl-3-(trifluoromethyl)benzimidamide has been shown to be effective in inducing cell death in cancer cells, and it has also been studied as a potential therapeutic agent for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methyl-3-(trifluoromethyl)benzimidamide in lab experiments is its specificity for PARP inhibition. This allows researchers to study the role of PARP in various biological processes without the interference of other enzymes. However, one limitation of using 4-Methyl-3-(trifluoromethyl)benzimidamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Methyl-3-(trifluoromethyl)benzimidamide. One area of research is the development of more specific PARP inhibitors that can target specific isoforms of the enzyme. Another area of research is the study of the role of PARP in various diseases, including cancer and neurodegenerative disorders. Finally, the potential use of 4-Methyl-3-(trifluoromethyl)benzimidamide as a therapeutic agent for these diseases is an area of ongoing research.
Synthesis Methods
The synthesis of 4-Methyl-3-(trifluoromethyl)benzimidamide is a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with trifluoromethylamine. The resulting nitro compound is then reduced to the amine using a reducing agent such as palladium on carbon. The final step involves the reaction of the amine with phosgene to produce 4-Methyl-3-(trifluoromethyl)benzimidamide.
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)benzimidamide has been used extensively in scientific research as a tool compound for the study of various biological processes. It has been shown to be an effective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 4-Methyl-3-(trifluoromethyl)benzimidamide has also been used as a tool compound to study the role of PARP in various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H3,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWPNNVZXGISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)benzimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
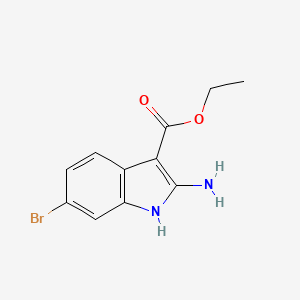
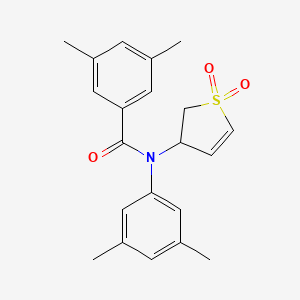
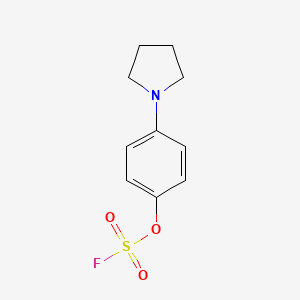


![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)

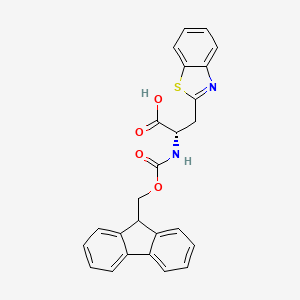
![2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2631555.png)
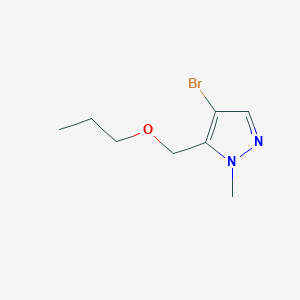
![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)